molecular formula C11H23NO4 B2727464 Ethyl 3-[bis(2-methoxyethyl)amino]propanoate CAS No. 473713-83-6

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate

Cat. No.: B2727464
CAS No.: 473713-83-6
M. Wt: 233.308
InChI Key: MTZKHXRIPHAZHO-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate is a chemical compound with the molecular formula C11H23NO4 and a molecular weight of 233.30 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an ethyl ester group and a bis(2-methoxyethyl)amino group attached to a propanoate backbone.

Preparation Methods

The synthesis of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate typically involves the reaction of β-alanine ethyl ester with bis(2-methoxyethyl)amine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 3-[bis(2-methoxyethyl)amino]propanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[bis(2-methoxyethyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-11(13)5-6-12(7-9-14-2)8-10-15-3/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZKHXRIPHAZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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